

A Comparative Analysis of Reaction Times for Doxapram Intermediates in Chemical Synthesis

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Compound of Interest

Compound Name: Doxapram intermediate-1

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This guide provides a side-by-side comparison of the reaction times for key intermediates in the synthesis of Doxapram, a respiratory stimulant. The information presented is intended to offer insights into the kinetics of the synthetic pathway, aiding in process optimization and development. The data is compiled from various sources, and while exact reaction times can vary based on specific experimental conditions, this guide provides a relative comparison of the different stages of Doxapram synthesis.

Comparative Reaction Times of Doxapram Intermediates

The synthesis of Doxapram from diphenylacetonitrile involves a multi-step process. The following table summarizes the key reaction steps, the intermediates formed, and the reported or estimated reaction times. It is important to note that reaction times are highly dependent on factors such as temperature, catalyst, and reactant concentrations.

Step	Reaction	Starting Material	Intermediate/Product	Reagents	Temperature	Solvent	Reaction Time (Approximate)
1	Alkylation	Diphenyl acetonitrile	2,2-Diphenyl-4-pentenitrile	Allyl bromide, Sodium amide	Room Temperature	Liquid Ammonia	2 - 4 hours
2	N-Ethylation & Cyclization	2,2-Diphenyl-4-pentenitrile	1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one	Ethyl sulfate, Potassium hydroxide	100-120°C	Ethanol	4 - 6 hours
3	Hydroboration-Oxidation	1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one	1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one	Borane-tetrahydrofuran complex, then Hydrogen peroxide/Sodium hydroxide	0°C to Room Temperature	Tetrahydrofuran	2 - 3 hours
4	Chlorination	1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one	1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one	Thionyl chloride	0°C to Room Temperature	Dichloromethane	1 - 2 hours

5	Amination	1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one	Doxapram	Morpholine	80-100°C	Toluene	6 - 8 hours
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Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Doxapram. These protocols are based on established chemical literature and patents.

Step 1: Alkylation of Diphenylacetonitrile

Objective: To synthesize 2,2-Diphenyl-4-pentenitrile.

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium amide in liquid ammonia.
- To this solution, add a solution of diphenylacetonitrile in an appropriate solvent (e.g., ether or toluene) dropwise at a controlled temperature.
- After the addition is complete, add allyl bromide dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for approximately 2-4 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,2-diphenyl-4-pentenitrile.

Step 2: N-Ethylation and Cyclization

Objective: To synthesize 1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one.

Procedure:

- Dissolve 2,2-Diphenyl-4-pentenitrile in ethanol in a reaction flask.
- Add powdered potassium hydroxide to the solution and stir.
- Add ethyl sulfate dropwise to the mixture.
- Heat the reaction mixture to 100-120°C and maintain it for 4-6 hours.
- After cooling, pour the reaction mixture into water.
- Extract the product with an organic solvent, wash, dry, and concentrate the organic layer to yield the crude 1-ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one.

Step 3: Hydroboration-Oxidation

Objective: To synthesize 1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one.

Procedure:

- Dissolve 1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one in dry tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to 0°C and add a solution of borane-tetrahydrofuran complex dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Cool the mixture again to 0°C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
- Stir the mixture at room temperature for an additional hour.
- Extract the product, wash the organic layer with brine, dry it, and concentrate it to obtain 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one.

Step 4: Chlorination

Objective: To synthesize 1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one.

Procedure:

- Dissolve 1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one in dichloromethane and cool to 0°C.
- Add thionyl chloride dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer and concentrate it to obtain 1-ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one.

Step 5: Amination

Objective: To synthesize Doxapram.

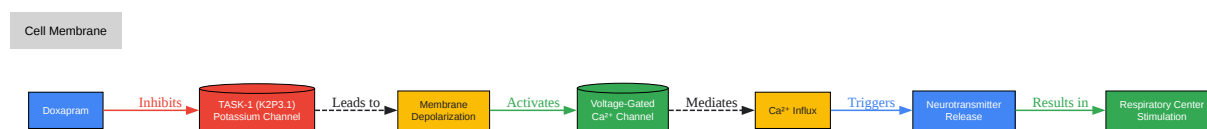
Procedure:

- In a sealed reaction vessel, combine 1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one, morpholine, and a suitable solvent such as toluene.
- Heat the mixture to 80-100°C and maintain for 6-8 hours.
- After cooling, wash the reaction mixture with water to remove excess morpholine and its hydrochloride salt.
- Dry the organic layer and concentrate it under reduced pressure.
- The crude Doxapram can be further purified by recrystallization or chromatography.

Doxapram Signaling Pathway

Doxapram primarily functions as a respiratory stimulant by inhibiting specific potassium channels. The following diagram illustrates the proposed signaling pathway for Doxapram's

mechanism of action.



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Caption: Doxapram's mechanism of action.

This guide provides a foundational understanding of the reaction kinetics and synthesis of Doxapram. For detailed process development and optimization, further empirical studies are recommended.

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